molecular formula C7H18Cl2N2 B3163742 1-Isopropylpiperazine dihydrochloride CAS No. 88569-66-8

1-Isopropylpiperazine dihydrochloride

Cat. No. B3163742
CAS RN: 88569-66-8
M. Wt: 201.13 g/mol
InChI Key: KNTNXJQQOXWSOG-UHFFFAOYSA-N
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Description

1-Isopropylpiperazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 . It is also known by other names such as n-isopropylpiperazine, 1-propan-2-yl piperazine, and isopropyl piperazine .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . The molecular weight is 128.22 g/mol . The compound has a total of 25 bonds, including 9 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

This compound is a clear liquid at 20°C . It has a molecular weight of 128.22 g/mol . The boiling point is 178°C , and the flash point is 54°C .

Scientific Research Applications

Ecological Risk Assessment

  • Atrazine in North American Surface Waters : A study assessing the ecological risk of atrazine, a herbicide containing an isopropyl group similar to 1-Isopropylpiperazine dihydrochloride, in North American surface waters. It analyzed the exposure of atrazine in rivers, streams, and lakes, and its effects on aquatic ecosystems (Solomon et al., 1996).

Synthesis and Biological Activity

  • Total Synthesis of Spirotryprostatin A : Research on the synthesis of spirotryprostatin A, involving the use of isopropyl groups in chemical reactions, which might be relevant to the study of this compound (Edmondson et al., 1999).

Degradation and Environmental Impact

  • Degradation of Chlorotriazine Pesticides by Sulfate Radicals : This study investigates the degradation of chlorotriazine pesticides, which include isopropyl groups, in the environment. It provides insights into how similar compounds might behave in natural settings (Lutze et al., 2015).

Analytical Methods

  • Spectrophotometric Determination of Atrazine : An analysis method for determining atrazine, a compound with structural similarities to this compound. This could be relevant for analyzing and quantifying such compounds in various samples (Das & Gupta, 1996).

Neurodegenerative Effects

  • Atrazine and Neurodegenerative Effects : Investigating the effects of atrazine, which shares structural components with this compound, on dopaminergic neurons. This study could provide insights into the potential neurotoxicity of similar compounds (Song et al., 2015).

Safety and Hazards

1-Isopropylpiperazine dihydrochloride is considered hazardous. It is flammable and toxic in contact with skin. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

1-propan-2-ylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-7(2)9-5-3-8-4-6-9;;/h7-8H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTNXJQQOXWSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl piperazine-1-carboxylate (100 g) and acetone (48 mL) in CH2Cl2 (1 L) was added acetic acid (31 mL) and NaBH(OAc)3 (170 g). The reaction mixture was stirred for 18 h, then was diluted with 1 N NaOH (500 mL), and extracted with CH2Cl2 (500 mL×2). The combined organic layers were dried (Na2SO4) and concentrated to a residue. The residue was dissolved in MeOH (200 mL) and 4 M HCl in 1,4-dioxin (700 mL) was added to the reaction mixture over a period of several hours. After 18 h, the reaction mixture was concentrated to yield a solid, which was washed with Et2O (500 mL×2) and dried overnight to yield the title compound as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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